5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile
Description
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is a brominated thiophene derivative featuring a cyclopropyl substituent at the 4-position and a nitrile group at the 2-position. This compound belongs to the class of heterocyclic aromatic molecules, where the thiophene core provides π-conjugation, while the bromine and nitrile groups enhance its reactivity in cross-coupling and electrophilic substitution reactions. The cyclopropyl moiety introduces steric and electronic effects, influencing its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-bromo-4-cyclopropylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXQLSOEINYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile typically involves the bromination of 4-(cyclopropyl)thiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects. The compound may exhibit potential anti-inflammatory and anti-cancer properties, making it a candidate for further medicinal exploration.
Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of thiophene compounds, including 5-bromo derivatives, can inhibit COX-2 activity, an enzyme involved in inflammation. For instance, studies have reported IC50 values comparable to established anti-inflammatory drugs, suggesting that modifications to the thiophene scaffold can enhance therapeutic efficacy .
Materials Science
Organic Semiconductors
The compound is explored for its potential use in organic semiconductors due to its electronic properties. Thiophene derivatives are known for their conductivity and are integral in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Research Findings on Conductive Polymers
Recent advancements indicate that incorporating this compound into polymer matrices can improve the electrical conductivity of materials used in electronic applications. This enhancement is attributed to the compound's ability to facilitate charge transport within the polymer structure.
Chemical Biology
Building Block for Biological Studies
In chemical biology, this compound serves as a building block for synthesizing biologically active molecules. Its unique structure allows researchers to explore interactions with various biological targets, including enzymes and receptors.
Case Study: Kinase Inhibition
Studies have shown that thiophene-based compounds can act as inhibitors of specific kinases involved in cancer progression. The structural modifications provided by this compound can lead to enhanced selectivity and potency against these targets .
Synthetic Applications
Organic Synthesis
The compound is frequently employed in organic synthesis as a precursor for more complex thiophene derivatives. Its bromine atom serves as a reactive site for further chemical transformations, including nucleophilic substitutions and cross-coupling reactions.
| Synthetic Route | Reaction Type | Yield/Notes |
|---|---|---|
| Bromination | Electrophilic substitution | High yield when optimized |
| Nucleophilic substitution | Formation of new thiophenes | Varied yields based on nucleophile |
| Cross-coupling | Suzuki or Stille reactions | Effective for creating complex structures |
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile with structurally related thiophene and benzothiophene derivatives.
*Estimated based on atomic composition.
†Predicted using computational tools (e.g., ChemAxon).
Structural and Electronic Differences
Cyclopropyl vs. Benzene Ring: The cyclopropyl group in this compound introduces angle strain and sp³ hybridization, reducing conjugation compared to the fused benzene ring in 5-Bromobenzo[b]thiophene-2-carbonitrile. This strain enhances reactivity in ring-opening or addition reactions . The benzo[b]thiophene analog exhibits extended π-conjugation, increasing lipophilicity (XLogP3 = 3.7 vs.
Substituent Effects :
- Replacing the cyclopropyl group with a methyl group (as in 4-Methyl-5-bromo-thiophene-2-carbonitrile ) reduces steric hindrance but maintains moderate lipophilicity (XLogP3 = 2.8).
- The nitrile group in all compounds acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position.
Biological Activity
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a bromine atom and a cyclopropyl group, along with a cyano functional group. Its molecular formula is CHBrNS, and it has a molecular weight of approximately 228.1 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Enterococcus faecalis | 11.29 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
2. Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Fusarium oxysporum, with promising results.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound's ability to disrupt fungal cell membranes or metabolic pathways could explain its antifungal efficacy .
3. Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2).
In vitro assays revealed an IC value of approximately 12.8 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutics . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis or cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within microbial and cancer cells:
- Antimicrobial Action : The compound may inhibit key enzymes involved in metabolic processes essential for bacterial and fungal survival.
- Anticancer Activity : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting cell division.
Case Studies
Several studies have documented the synthesis and evaluation of this compound's biological activity:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various thiophene derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .
- Antifungal Assessment : Research conducted by ResearchGate highlighted the antifungal properties of similar thiophene compounds, suggesting that structural modifications could enhance their efficacy against resistant strains .
- Cytotoxicity in Cancer Cells : An article from ACS Medicinal Chemistry Letters reported on the cytotoxic effects of thiophene derivatives on different cancer cell lines, indicating that modifications like those present in this compound could lead to promising anticancer agents .
Q & A
Advanced Research Question
- Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling efficiency. Iron-based catalysts (e.g., Fe(acac)₃) may reduce costs .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus ethers. THF often improves cyclopropane ring stability at low temperatures .
- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction times (typically 12–24 hrs) .
How can researchers address solubility issues in cross-coupling reactions involving this compound?
Advanced Research Question
- Co-Solvent Systems : Blend DMF with toluene (3:1 v/v) to enhance solubility while maintaining catalytic activity .
- Sonication : Pre-dissolve the compound in a minimal solvent volume under ultrasonic agitation for 10–15 minutes.
- Derivatization : Temporarily protect the nitrile group (e.g., as a silyl ether) to improve solubility in non-polar media .
How to analyze contradictory data in reported yields for Suzuki-Miyaura couplings with this compound?
Advanced Research Question
Discrepancies often arise from:
- Catalyst Loading : Test Pd(OAc)₂ (2–5 mol%) versus Buchwald-Hartwig ligands (e.g., XPhos, 1–3 mol%) .
- Purification Artifacts : Compare column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) to assess purity-driven yield differences .
- Substrate Purity : Pre-purify starting materials via flash chromatography (>98% purity) to eliminate inhibitory impurities .
What are the key stability considerations for this compound under different storage conditions?
Basic Research Question
- Temperature : Store at −20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) in storage containers; the nitrile group is prone to hydrolysis in humid environments .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
What computational methods can predict the reactivity of this compound for further derivatization?
Advanced Research Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C-4 cyclopropyl group may exhibit π-backbonding effects, altering reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends in DMSO vs. chloroform .
- Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., kinase enzymes) for activity-guided synthesis .
What purification techniques are most effective post-synthesis?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate, 5–20%) to separate brominated byproducts .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (mp ~120–125°C, validated via DSC) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve nitrile-containing impurities .
How to design experiments to study the biological activity of this compound?
Advanced Research Question
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 μM concentrations, using ATP-Glo kits for IC₅₀ determination .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-chloro or 4-ethyl derivatives) to correlate substituent effects with potency .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for CYP450-mediated degradation .
What spectroscopic techniques resolve electronic effects of substituents on the thiophene ring?
Advanced Research Question
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in acetonitrile (π→π* transitions) to assess electron-withdrawing effects of the nitrile group .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of Br 3d (~70 eV) and S 2p (~164 eV) to map electronic environments .
- Electrochemical Analysis : Cyclic voltammetry in DMF reveals redox potentials linked to the cyclopropyl group’s electron-donating capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
